3,5,7-Triaminoindazole
Overview
Description
3,5,7-Triaminoindazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused benzene and pyrazole ring with three amino groups attached at positions 3, 5, and 7.
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One of the common methods for synthesizing indazole derivatives involves transition metal catalysis.
Reductive Cyclization Reactions: Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines, which can be performed without the need for a catalyst or solvent.
Metal-Free Reactions: Metal-free reactions, such as the condensation of o-fluorobenzaldehydes with hydrazine, are also used, although they may result in lower yields and undesirable byproducts.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 3,5,7-Triaminoindazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
3,5,7-Triaminoindazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as inhibitors of enzymes and receptors involved in various diseases.
Biological Studies: It is used in biological studies to investigate its effects on cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5,7-Triaminoindazole involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of tyrosine kinases by binding to the hinge region of the enzyme, thereby blocking its activity . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Indazole-3-amine: Similar in structure but with fewer amino groups.
1H-Indazole-5-amine: Another derivative with a different substitution pattern.
2H-Indazole: A tautomeric form with different chemical properties.
Uniqueness: 3,5,7-Triaminoindazole is unique due to the presence of three amino groups, which can significantly influence its chemical reactivity and biological activity compared to other indazole derivatives .
Properties
Molecular Formula |
C7H9N5 |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1H-indazole-3,5,7-triamine |
InChI |
InChI=1S/C7H9N5/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,8-9H2,(H3,10,11,12) |
InChI Key |
YEMKWBWXEDYERK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NN2)N)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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